

toxicological profile and safety of 4-(aminomethyl)-1(2H)-phthalazinone

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Compound of Interest

Compound Name: 4-(Aminomethyl)-1(2H)-
phthalazinone

Cat. No.: B1270519

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An In-Depth Technical Guide to Establishing the Toxicological Profile and Safety of 4-(aminomethyl)-1(2H)-phthalazinone

Foreword: A Proactive Approach to Safety Assessment

The development of any new chemical entity (NCE), such as **4-(aminomethyl)-1(2H)-phthalazinone**, for potential therapeutic use necessitates a rigorous and systematic evaluation of its safety. The phthalazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory effects.^[1] However, this biological activity also demands a thorough understanding of potential toxicity.

This guide is structured not as a static report on a well-characterized compound, but as a dynamic roadmap for the senior application scientist. Given the limited publicly available toxicological data on **4-(aminomethyl)-1(2H)-phthalazinone** specifically, we will establish a comprehensive strategy for its safety assessment. This document will detail the logical progression of studies, from early in silico predictions to definitive in vivo assays, explaining the scientific rationale behind each experimental choice. Our objective is to build a self-validating toxicological profile, grounded in international regulatory standards, that enables informed decision-making throughout the drug development lifecycle.

Section 1: Compound Profile and Initial Characterization

Before embarking on a full toxicological program, a foundational understanding of the test article is paramount.

Chemical Identity:

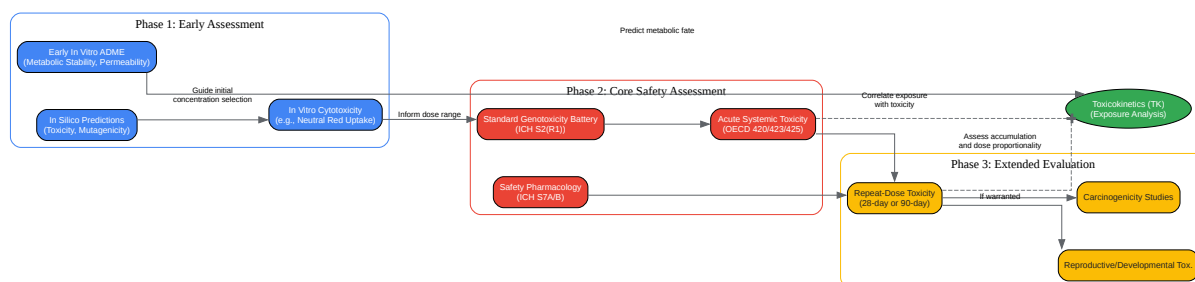
- Name: **4-(aminomethyl)-1(2H)-phthalazinone**
- Synonyms: M-APO
- CAS Number: 22370-18-9[2][3]
- Molecular Formula: $C_9H_9N_3O$ [2][3]
- Molecular Weight: 175.19 g/mol [2][3]

Physicochemical Properties: A summary of key physicochemical properties, often predicted or determined experimentally, is crucial as these can influence biological activity and the design of toxicological studies.

Property	Value / Prediction	Significance for Toxicology
LogP	0.3818[2]	Indicates relatively low lipophilicity, suggesting it may not readily cross lipid membranes or bioaccumulate.
TPSA	71.77 Å²[2]	The Topological Polar Surface Area suggests moderate cell permeability.
H-Bond Donors	2[2]	Influences solubility and interaction with biological targets.
H-Bond Acceptors	3[2]	Influences solubility and interaction with biological targets.
Solubility	Insoluble in water (parent phthalazinone)[4]	The aminomethyl group may increase aqueous solubility. Precise determination is critical for formulation in toxicology studies.
pKa	Not available	The aminomethyl group is basic; the phthalazinone core has acidic/basic character. pKa determines the ionization state at physiological pH, affecting absorption and distribution.

Section 2: The Phased Toxicological Evaluation Workflow

A tiered approach to toxicological assessment is efficient and aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). This workflow ensures that major liabilities are identified early, before committing to resource-intensive late-stage studies.



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Caption: Phased workflow for toxicological evaluation of a new chemical entity.

Section 3: Phase 1 - Early Assessment and Screening

The goal of this phase is to rapidly identify potential major liabilities using non-animal methods.

In Silico Toxicity Prediction

Computational models provide the first line of assessment.[5][6] Using the chemical structure of **4-(aminomethyl)-1(2H)-phthalazinone**, various toxicological endpoints can be predicted.

- **Rationale:** To identify potential structural alerts for mutagenicity, carcinogenicity, and other toxicities before synthesis or extensive testing. This helps prioritize resources and can guide the design of subsequent studies.

- Methodology: Utilize Quantitative Structure-Activity Relationship (QSAR) models and expert systems (e.g., OECD QSAR Toolbox, DEREK Nexus). These tools compare the NCE's structure to databases of known toxicants.[\[6\]](#)
- Endpoints of Interest:
 - Bacterial mutagenicity (Ames test outcome)
 - Chromosomal damage potential (clastogenicity)
 - Carcinogenicity
 - Hepatotoxicity
 - Cardiotoxicity (e.g., hERG channel blockade)
 - Skin sensitization

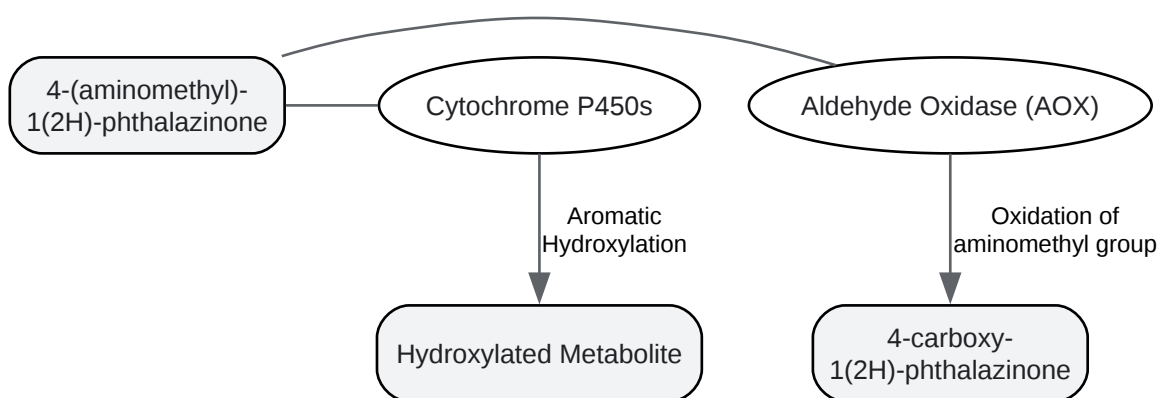
In Vitro ADME and Metabolic Stability

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is fundamental to toxicology.[\[7\]](#)[\[8\]](#)[\[9\]](#) An early assessment of metabolic fate is critical.

- Rationale: A compound that is either too rapidly metabolized or not metabolized at all can present challenges. Furthermore, metabolism can produce reactive metabolites that are responsible for toxicity. The phthalazine core is known to be a substrate for aldehyde oxidase (AOX), which can lead to the formation of 1-phthalazinone.[\[10\]](#)[\[11\]](#) Understanding the metabolic pathway is crucial.
- Key Experiments:
 - Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes (human and rodent) to determine its intrinsic clearance. This helps predict its in vivo half-life.
 - Metabolite Identification: Analyze the output from stability assays using high-resolution mass spectrometry to identify major metabolites. This is crucial to determine if any

metabolites are unique to humans or are disproportionately formed in humans compared to toxicology species.[9]

- CYP450/AOX Inhibition: Assess the potential of the compound to inhibit major drug-metabolizing enzymes.



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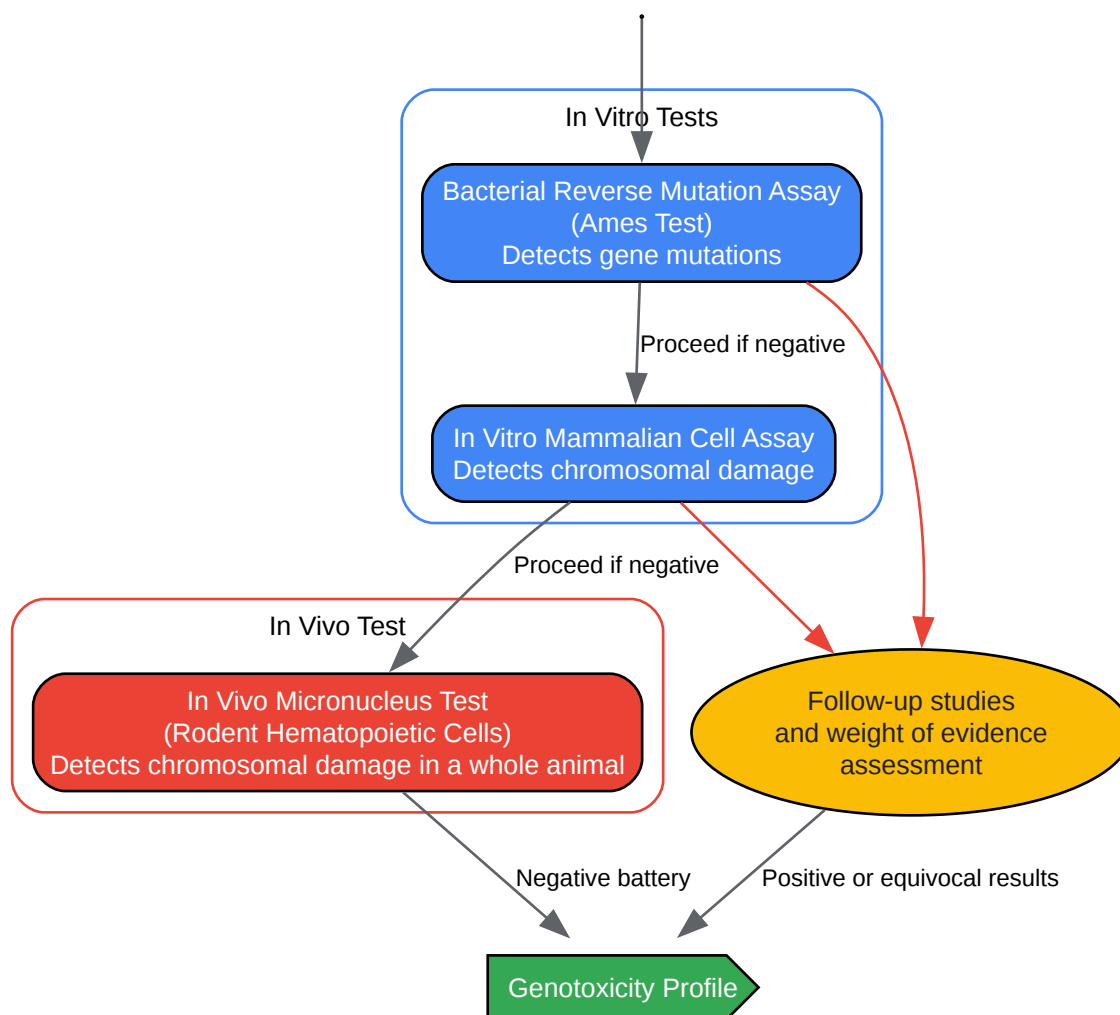
Caption: Potential Phase I metabolic pathways for 4-(aminomethyl)-1(2H)-phthalazinone.

Section 4: Phase 2 - Core Safety Assessment

This phase comprises the standard battery of tests generally required by regulatory agencies (e.g., FDA, EMA) to support first-in-human clinical trials.

Genotoxicity Assessment

Genotoxicity tests are designed to detect compounds that induce genetic damage.[12][13] A positive finding here is a major red flag. The standard test battery is defined by the ICH S2(R1) guideline.[2][13][14][15]



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Caption: Standard battery for genotoxicity testing according to ICH S2(R1).

Hypothetical Genotoxicity Results Summary:

Assay	Endpoint	Metabolic Activation (S9)	Result	Interpretation
Ames Test	Gene Mutation	With and Without	Negative	Not mutagenic in bacteria.
In Vitro Micronucleus	Chromosomal Damage	With and Without	Negative	Not clastogenic or aneugenic in vitro.
In Vivo Micronucleus	Chromosomal Damage	N/A	Negative	Not genotoxic in vivo in bone marrow.

Acute Systemic Toxicity

These studies evaluate the effects of a single, high dose of the test substance.

- **Rationale:** To determine the intrinsic toxicity of the compound, identify target organs, and provide information for dose selection in repeat-dose studies. The results are used for hazard classification.
- **Methodology:** Typically performed in one rodent species (e.g., rat) following OECD Guidelines 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).^{[4][16]} These methods use fewer animals than the traditional LD50 test.
- **Procedure:**
 - Animals are administered a single oral dose of the compound.
 - Dose levels are selected based on a stepwise procedure.
 - Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
 - Body weight is recorded, and a gross necropsy is performed on all animals.
- **Data Interpretation:** The results classify the compound into a GHS (Globally Harmonized System) category, providing a standardized measure of its acute toxicity.

Safety Pharmacology

Safety pharmacology studies investigate potential adverse effects on vital organ functions.

- Rationale: To identify undesirable pharmacodynamic effects that could present a risk in humans. ICH S7A and S7B guidelines are followed.
- Core Battery Studies:
 - Central Nervous System (CNS): Assessment of effects on behavior, coordination, and body temperature in rodents (e.g., a modified Irwin test).
 - Cardiovascular System: In vitro assessment of hERG channel inhibition and in vivo evaluation of blood pressure, heart rate, and ECG in a non-rodent species (e.g., dog or non-human primate).
 - Respiratory System: Evaluation of respiratory rate and function in rodents.

Section 5: The Role of Toxicokinetics (TK)

Toxicokinetics is the application of pharmacokinetics to determine the relationship between the systemic exposure of a compound and its toxicity.^{[1][17][18][19]} TK data are collected during in vivo toxicology studies.

- Rationale: To confirm that the test animals were systemically exposed to the compound and to understand the relationship between dose, exposure (C_{max}, AUC), and the observed toxic effects. It is a regulatory expectation and critical for risk assessment.
- Key Parameters:
 - C_{max}: Maximum observed concentration.
 - T_{max}: Time to reach C_{max}.
 - AUC: Area under the concentration-time curve, representing total exposure.
- Application: TK data helps determine if a lack of toxicity is due to the compound being inherently safe or simply due to poor absorption. It also allows for the calculation of safety

margins by comparing exposure levels at the No-Observed-Adverse-Effect Level (NOAEL) in animals to the anticipated therapeutic exposure in humans.

Section 6: Experimental Protocols

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

- **Strains:** Use a minimum of five strains of bacteria (e.g., *Salmonella typhimurium* TA98, TA100, TA1535, TA1537, and *Escherichia coli* WP2 uvrA or WP2 uvrA (pKM101)).
- **Metabolic Activation:** Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).
- **Procedure (Plate Incorporation Method):** a. Prepare a range of test article concentrations. b. To a test tube, add 0.1 mL of bacterial culture, 0.1 mL of the test article solution, and 0.5 mL of S9 mix (for +S9 conditions) or buffer (for -S9 conditions). c. Add 2.0 mL of molten top agar, vortex briefly, and pour onto minimal glucose agar plates. d. Incubate plates at 37°C for 48-72 hours.
- **Data Analysis:** Count the number of revertant colonies on each plate. A positive result is defined as a concentration-related increase in revertants to at least twice the vehicle control value.

Protocol: In Vitro Micronucleus Test (OECD 487)

- **Cell Line:** Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6).
- **Metabolic Activation:** Conduct the assay both with and without an S9 fraction.
- **Procedure:** a. Culture cells and expose them to a range of test article concentrations for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) without S9. b. After exposure, wash the cells and culture them in fresh medium. Add a cytokinesis blocker (e.g., cytochalasin B) to accumulate binucleated cells. c. Harvest cells at a time point equivalent to 1.5-2.0 normal cell cycle lengths after the beginning of treatment. d. Fix, stain, and score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

- **Data Analysis:** A positive result is a concentration-dependent increase in the frequency of micronucleated cells that is statistically significant. Cytotoxicity should also be assessed to ensure that effects are not an artifact of excessive cell death.

Conclusion and Risk Assessment

The comprehensive evaluation outlined in this guide provides the necessary data to construct a robust toxicological profile for **4-(aminomethyl)-1(2H)-phthalazinone**. The synthesis of data from in silico, in vitro, and in vivo studies, all interpreted in the context of systemic exposure (toxicokinetics), allows for a scientifically sound risk assessment. This integrated approach ensures that the potential risks to humans are well-characterized, enabling confident progression of this NCE through the drug development pipeline. The ultimate goal is a clear understanding of the compound's safety margin, which is the cornerstone of protecting human health in clinical trials and beyond.

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